Cas no 1807232-62-7 (Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate)
Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate
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- Inchi: 1S/C13H11F4NO3/c1-2-20-10(19)5-7-3-4-9(21-13(16)17)11(12(14)15)8(7)6-18/h3-4,12-13H,2,5H2,1H3
- InChI Key: SHJPJWHNGOIQTP-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=CC(CC(=O)OCC)=C1C#N)OC(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 396
- XLogP3: 3.3
- Topological Polar Surface Area: 59.3
Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021455-1g |
Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate |
1807232-62-7 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate
Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate: A Comprehensive Overview
Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate, with the CAS number 1807232-62-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a cyano group, a difluoromethoxy group, and a difluoromethyl group. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate involves a series of intricate organic reactions. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the phenyl ring with the desired substituents. Additionally, the employment of fluorination techniques has allowed for precise control over the placement of fluorine atoms in the molecule, which is critical for achieving the desired chemical properties.
One of the most notable applications of this compound lies in its potential as a precursor for drug development. The cyano group and difluoro substituents are known to enhance bioavailability and pharmacokinetic properties, making this compound an attractive candidate for designing new pharmaceutical agents. Recent studies have demonstrated that derivatives of Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate exhibit promising activity against various disease targets, including cancer and neurodegenerative disorders.
In addition to its role in medicinal chemistry, this compound has also found utility in materials science. The unique electronic properties imparted by the fluorinated substituents make it an ideal candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. Researchers have explored its potential as a building block for constructing functional materials with tailored electronic characteristics. For example, recent work has shown that incorporating this compound into polymer frameworks can significantly enhance their charge transport properties.
The structural complexity of Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate presents both challenges and opportunities for further research. On one hand, its intricate structure necessitates sophisticated analytical techniques for characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming its molecular structure and purity. On the other hand, this complexity offers a rich platform for exploring novel chemical transformations and reactivity patterns.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent studies have focused on identifying the factors that influence its biodegradation rates under various environmental conditions. These studies have highlighted the importance of microbial communities in breaking down such compounds, offering insights into potential strategies for mitigating their environmental footprint.
In conclusion, Ethyl 2-cyano-4-difluoromethoxy-3-(difluoromethyl)phenylacetate stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and diverse applications continue to drive innovation across multiple disciplines. As research progresses, it is anticipated that this compound will unlock new possibilities in drug discovery, materials science, and beyond.
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